Cas no 536-21-0 (3-(2-amino-1-hydroxyethyl)phenol)

3-(2-Amino-1-hydroxyethyl)phenol is a phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its molecular structure allows for selective reactivity, enabling its use in the preparation of bioactive molecules, including adrenergic agents and other pharmacologically active derivatives. The compound’s dual functionality facilitates modifications at either the amino or hydroxyl group, offering flexibility in synthetic routes. It is particularly valuable in medicinal chemistry for designing compounds with targeted biological activity. High purity grades ensure consistent performance in research and industrial applications, while its stability under controlled conditions makes it suitable for long-term storage.
3-(2-amino-1-hydroxyethyl)phenol structure
536-21-0 structure
Product Name:3-(2-amino-1-hydroxyethyl)phenol
CAS No:536-21-0
MF:C8H11NO2
MW:153.178442239761
MDL:MFCD00215852
CID:368717
PubChem ID:4538
Update Time:2025-10-21

3-(2-amino-1-hydroxyethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-(aminomethyl)-3-hydroxy-
    • 3-(2-Amino-1-hydroxyethyl)phenol
    • NORFENEFRINE
    • 1-(3-Hydroxyphenyl)-1-hydroxy-2-aminoethane
    • 1-(3'-Hydroxyphenyl)-2-aminoethanol
    • 1-(m-Hydroxyphenyl)-2-aminoethanol
    • Benzenemethanol, α-(aminomethyl)-3-hydroxy-
    • Benzyl alcohol, alpha-(aminomethyl)-m-hydroxy-
    • Benzyl alcohol, α-(aminomethyl)-m-hydroxy-
    • DL-Norphenylephrine
    • Metacardiol
    • m-Hydroxyphenylethanolamine
    • m-Octopamine
    • Norenol
    • Normetol
    • Norphenylephrine
    • R,S-Norp
    • α-(Aminomethyl)-m-hydroxybenzyl alcohol
    • NORFENEFRINE [WHO-DD]
    • SR-01000944512
    • Novadral (Salt/Mix)
    • Norfenefrina [INN-Spanish]
    • (+-)-Norphenylephrine
    • WV569 FREE BASE
    • WV 569 [as hydrochloride]
    • Norphenylephrine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • Norfenefrin
    • UNII-D2P3M6SRN5
    • 3-(2-Amino-1-hydroxyethyl)phenol #
    • EN300-96556
    • Benzenemethanol, a-(aminomethyl)-3-hydroxy-, hydrochloride, (A+/-)-
    • .alpha.-(Aminomethyl)-m-hydroxybenzyl alcohol
    • BRN 1211018
    • SR-01000944512-1
    • CHEMBL358040
    • D2P3M6SRN5
    • DL-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amine
    • NCGC00167553-01
    • DTXSID3048314
    • Norfenefrina
    • 3-[(1rs)-2-amino-1-hydroxyethyl]phenol
    • 3-(2-Amino-1-hydroxy-ethyl)-phenol
    • DL-m-Octopamine
    • Oprea1_016194
    • 536-21-0
    • WV-569 FREE BASE
    • Normetasympathol
    • R,S-Norphenylephrine
    • FS-4505
    • Norfenefrinum [INN-Latin]
    • (+-)-alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
    • alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
    • BENZYL ALCOHOL, alpha-(AMINOMETHYL)-m-HYDROXY-, (+-)-
    • CHEBI:134779
    • (1RS)-2-amino-1-(3-hydroxyphenyl)ethanol
    • NS00004553
    • AM100918
    • Benzyl alcohol, .alpha.-(aminomethyl)-m-hydroxy-
    • NCGC00167553-02
    • NORFENEFRINE [MI]
    • Q12746348
    • ETILEFRINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • HY-B1711
    • Benzenemethanol, .alpha.-(aminomethyl)-3-hydroxy-
    • .ALPHA.-(AMINOETHYL)-M-HYDROXYBENZYL ALCOHOL
    • (.+/-.)-Norfenefrine
    • Zondel (Salt/Mix)
    • Norphenephrine
    • SCHEMBL153494
    • 15308-34-6
    • Norfenefrine (INN)
    • Norfenefrinum
    • Benzenemethanol, alpha-(aminomethyl)-3-hydroxy-, (+-)-
    • .ALPHA.-(AMINOMETHYL)-M-HYDROXYBENZYL ALCOHOL.
    • Normezaton; Norphenephrine
    • AKOS005171592
    • CS-0013711
    • 3-13-00-02235 (Beilstein Handbook Reference)
    • EINECS 208-626-8
    • DB13378
    • Norfenefrine [INN]
    • 2-amino-1-(3-hydroxyphenyl)ethan-1-ol
    • D08286
    • .ALPHA.-(AMINOMETHYL)-3-HYDROXYBENZENE METHANOL
    • 3-(2-amino-1-hydroxyethyl)phenol
    • MDL: MFCD00215852
    • Inchi: 1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
    • InChI Key: LRCXRAABFLIVAI-UHFFFAOYSA-N
    • SMILES: OC(CN)C1C=CC=C(C=1)O

Computed Properties

  • Exact Mass: 153.07900
  • Monoisotopic Mass: 153.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 66.5A^2

Experimental Properties

  • Density: 1.1577 (rough estimate)
  • Melting Point: 162-164 °C
  • Boiling Point: 276.1°C (rough estimate)
  • Flash Point: 172ºC
  • Refractive Index: 1.5010 (estimate)
  • PSA: 66.48000
  • LogP: 1.08460

3-(2-amino-1-hydroxyethyl)phenol Security Information

  • Storage Condition:Warehouse ventilation and low temperature drying

3-(2-amino-1-hydroxyethyl)phenol Pricemore >>

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Additional information on 3-(2-amino-1-hydroxyethyl)phenol

3-(2-Amino-1-Hydroxyethyl)Phenol (CAS No. 536-21-0): A Comprehensive Overview of Its Properties and Applications

3-(2-Amino-1-hydroxyethyl)phenol, with the CAS No. 536-21-0, is a versatile organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, also known as 3-(2-amino-1-hydroxyethyl)phenol, features a unique molecular structure combining a phenolic ring with an amino alcohol side chain. Its dual functional groups make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules and drug candidates.

The CAS No. 536-21-0 is often searched in academic and industrial databases due to its relevance in medicinal chemistry. Researchers are particularly interested in its potential role as a building block for adrenergic receptor agonists and neurotransmitter analogs. Recent studies highlight its utility in designing compounds targeting cardiovascular diseases and neurological disorders, aligning with the growing demand for novel therapeutics in these areas.

One of the trending topics related to 3-(2-amino-1-hydroxyethyl)phenol is its application in green chemistry. With increasing emphasis on sustainable synthesis, this compound’s derivatives are being explored for eco-friendly catalytic processes. For instance, its amino and hydroxyl groups facilitate biodegradable polymer formation, a hot topic in material science. Users frequently search for “biodegradable amine-phenol derivatives” or “sustainable phenolic compounds”, reflecting the intersection of environmental concerns and chemical innovation.

Another area of interest is the compound’s spectroscopic properties. Analytical chemists often investigate its UV-Vis absorption and NMR spectra for quality control in industrial batches. Searches like “536-21-0 NMR peaks” or “3-(2-amino-1-hydroxyethyl)phenol solubility” are common, underscoring the need for precise characterization data. This aligns with the broader trend of data-driven chemical research, where accessible spectral libraries are crucial for reproducibility.

In the pharmaceutical sector, CAS No. 536-21-0 is frequently discussed in the context of drug metabolism. Its structural resemblance to catecholamines makes it a candidate for studying enzyme inhibition and metabolic pathways. Queries such as “phenolic amino alcohol pharmacokinetics” or “536-21-0 biological activity” indicate user curiosity about its therapeutic potential. Recent publications have explored its derivatives as antioxidants, tapping into the popular health and wellness niche.

From a synthetic perspective, the compound’s stereochemistry is a key focus. The chiral center in the 2-amino-1-hydroxyethyl moiety allows for the creation of enantiomerically pure products, a critical factor in asymmetric synthesis. This ties into the broader search trend for “chiral phenol derivatives” and “enantioselective catalysis”, topics highly relevant to modern organic chemistry.

In summary, 3-(2-amino-1-hydroxyethyl)phenol (CAS No. 536-21-0) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and analytical chemistry. Its alignment with trending topics like sustainability, drug discovery, and green synthesis ensures its continued relevance in both academic and industrial research. By addressing common search queries and highlighting its diverse utility, this overview aims to provide a valuable resource for professionals and enthusiasts alike.

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